molecular formula C7H9N3O3 B1347206 1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)- CAS No. 16773-51-6

1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)-

Cat. No. B1347206
CAS RN: 16773-51-6
M. Wt: 183.16 g/mol
InChI Key: TUHYOMJIXVHZLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest due to their potential biological activities. Paper describes the synthesis of imidazo[1,2-a]pyridines and indoles from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, which are substituted with a nitropyridine group. The reaction with triethylamine leads to the formation of these compounds, with the type of substituent affecting the product distribution. Similarly, paper reports the regio-specific synthesis of 1-methyl-4-nitro-1H-imidazole using less corrosive reagents, with structural confirmation provided by various spectroscopic techniques and X-ray crystallography. Paper discusses the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives through the reaction of metronidazole with different aryl and hetero-aryl carboxylic acids, using 1,1'-carbonyl diimidazole as a coupling agent. Paper presents the synthesis of 2H-imidazole 1-oxides and their subsequent oxidation to stable nitroxyl radicals. Lastly, paper synthesizes a series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives and evaluates their antibacterial activity.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. Paper provides a detailed structural characterization of 1-methyl-4-nitro-1H-imidazole, including spectroscopic properties and crystal structure analysis. The study highlights the importance of hydrogen bonding and crystallization in the self-assembly of the molecule. The presence of a partial negative oxygen on the nitro group and a partial positive hydrogen on the N-CH3 group facilitates this process.

Chemical Reactions Analysis

The reactivity of imidazole derivatives is influenced by their molecular structure. Paper shows that the presence of different substituents on the phenyl ring can lead to different rearrangements when reacted with triethylamine. Paper explores the conversion of alpha-[(1-aziridinyl)methyl]-2-nitro-1H-imidazole-1-ethanols to their corresponding 2-haloethylamines, which act as prodrugs. The rates of ring closure and the nature of the leaving group are critical factors in determining the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are essential for their application as drugs. Paper discusses the spectroscopic properties and the significant peaks in the EIMS of 1-methyl-4-nitro-1H-imidazole, which arise due to the loss of various groups from the molecular ion. Paper evaluates the β-glucuronidase inhibitory activity of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives, with most derivatives demonstrating good inhibition. The study suggests a structure-activity relationship where molecules with electron-withdrawing groups display better activity. Paper assesses the in vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives, finding that some compounds are potent against Gram-positive bacteria and Helicobacter pylori.

Scientific Research Applications

Antibacterial Activity

1H-Imidazole derivatives, including 2-methyl-4-nitro variants, have been explored for their antibacterial properties. Notably, some derivatives have shown promising in-vitro antibacterial activity against various microorganisms such as Staphylococcus aureus and Helicobacter pylori. The efficacy of these compounds is attributed to their structural attributes, which play a crucial role in their antimicrobial potency (Letafat et al., 2008).

NMR Chemical Shift and Molecular Dynamics

The chemical structure and dynamics of 1H-Imidazole, 2-methyl-4-nitro, and related compounds have been extensively studied using Nuclear Magnetic Resonance (NMR) techniques. These studies provide valuable insights into the molecular behavior of these compounds, contributing to a deeper understanding of their potential applications in various scientific domains (Backler et al., 2020).

Ocular Effects

Research has been conducted to explore the ocular effects of imidazole nitrolic acids, including 1H-Imidazole, 2-methyl-4-nitro derivatives. These studies aim to understand the potential of these compounds in modulating ocular variables such as intraocular pressure and the formation of cyclic guanosine-3,5'-monophosphate, offering insights into their therapeutic potential in ophthalmology (Oresmaa et al., 2005).

Antimicrobial and Antitubercular Properties

Various studies have highlighted the significance of 1H-Imidazole, 2-methyl-4-nitro derivatives in antimicrobial and antitubercular applications. These compounds have been shown to possess potent activity against pathogens like Mycobacterium tuberculosis, indicating their potential in treating infectious diseases (Kim et al., 2009).

Biodegradability and Environmental Impact

Investigations into the biodegradability of imidazole and its derivatives, including 1H-Imidazole, 2-methyl-4-nitro, are crucial for understanding their environmental impact. Studies focusing on their interaction with enzymes like urocanase and formiminoglutamase provide insights into their biodegradability nature, helping to predict their behavior in environmental contexts (Veeraragavan et al., 2017).

Synthesis and Structural Analysis

The synthesis and structural analysis of 1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)-, and its derivatives are fundamental for understanding their properties and potential applications. Research in this area includes the synthesis of novel compounds and the analysis of their molecular structure, providing a basis for their application in various scientific and medical fields (Wu et al., 2005).

Safety And Hazards

Specific safety and hazard information for “1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)-” is not provided in the retrieved sources. As with any chemical compound, appropriate precautions should be taken when handling to prevent exposure and potential harm.


Future Directions

The future directions for research on “1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)-” are not specified in the retrieved sources. However, given the interest in imidazole derivatives in medicinal chemistry, further studies could explore its potential biological activities and applications4.


properties

IUPAC Name

2-methyl-4-nitro-1-(oxiran-2-ylmethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-5-8-7(10(11)12)3-9(5)2-6-4-13-6/h3,6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHYOMJIXVHZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC2CO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318436
Record name 1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)-

CAS RN

16773-51-6
Record name 2-Methyl-4-nitro-1-(2-oxiranylmethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16773-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 330804
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016773516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC330804
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330804
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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